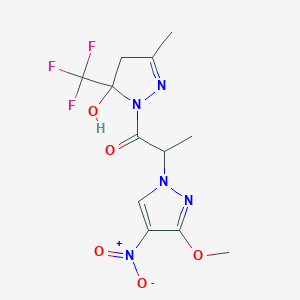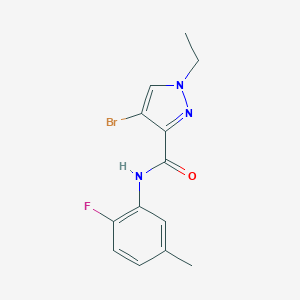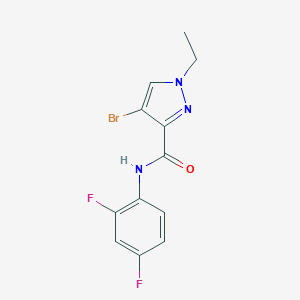![molecular formula C26H26FNO5 B280221 Methyl 4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280221.png)
Methyl 4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a synthetic compound with potential applications in scientific research. This compound is also known as MK-912 or L-760,735 and belongs to the class of quinolone carboxylic acid derivatives.
Mécanisme D'action
MK-912 acts as a selective antagonist of the NMDA receptor by binding to the glycine site of the receptor. This results in a decrease in the activity of the receptor, which in turn leads to a decrease in the release of neurotransmitters such as glutamate. The modulation of neurotransmitter release by MK-912 is believed to be due to its ability to inhibit the activity of voltage-gated calcium channels.
Biochemical and Physiological Effects:
Studies have shown that MK-912 can modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine. This modulation can lead to changes in behavior and cognitive function. MK-912 has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MK-912 in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the specific effects of NMDA receptor modulation on behavior and cognitive function. However, a limitation of using MK-912 is its potential off-target effects on other receptors and ion channels.
Orientations Futures
For research on MK-912 include studying its effects on different animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more selective NMDA receptor antagonists may lead to the discovery of new therapeutic targets for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of Methyl 4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves the reaction of 4-[(4-fluorophenoxy)methyl]-3-methoxybenzaldehyde with 2-methyl-5-nitro-1,4,5,6,7,8-hexahydroquinoline in the presence of a base. The resulting intermediate is then reduced with a reducing agent to yield the final product.
Applications De Recherche Scientifique
Methyl 4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity, learning, and memory. Studies have also shown that MK-912 can modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine.
Propriétés
Formule moléculaire |
C26H26FNO5 |
|---|---|
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
methyl 4-[4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H26FNO5/c1-15-23(26(30)32-3)24(25-20(28-15)5-4-6-21(25)29)16-7-8-17(22(13-16)31-2)14-33-19-11-9-18(27)10-12-19/h7-13,24,28H,4-6,14H2,1-3H3 |
Clé InChI |
IINKCHTXXXOIRL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)COC4=CC=C(C=C4)F)OC)C(=O)OC |
SMILES canonique |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)COC4=CC=C(C=C4)F)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280138.png)
![dimethyl 5-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B280139.png)

![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B280144.png)

![N-(3,4-dimethylphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B280147.png)
![Allyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate](/img/structure/B280148.png)

![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280153.png)
![N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280154.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280155.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280159.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280160.png)
![4-bromo-1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280161.png)
